molecular formula C19H12O4S B12599877 9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide CAS No. 890045-54-2

9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide

Cat. No.: B12599877
CAS No.: 890045-54-2
M. Wt: 336.4 g/mol
InChI Key: ACOLAWSNXWTEHW-UHFFFAOYSA-N
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Description

9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide is a chemical compound with the molecular formula C19H12O4S. It is known for its unique structure, which includes a thioxanthone core with a hydroxyphenyl group and two dioxide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxybenzaldehyde and thioxanthone.

    Condensation Reaction: The hydroxybenzaldehyde undergoes a condensation reaction with thioxanthone in the presence of a suitable catalyst.

    Oxidation: The resulting intermediate is then oxidized to introduce the dioxide groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxide groups to other functional groups.

    Substitution: The hydroxyphenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Catalysts: Acid or base catalysts are often used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional dioxide derivatives, while reduction can produce hydroxyl or alkoxy derivatives .

Scientific Research Applications

9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide involves its ability to interact with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    Xanthones: Xanthones are structurally similar compounds with an oxygen-containing dibenzo-γ-pyrone scaffold.

    Azaxanthones: Azaxanthones are nitrogen-containing analogs of xanthones.

Uniqueness

9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide is unique due to its combination of a thioxanthone core with a hydroxyphenyl group and two dioxide groups. This structure imparts distinct photophysical and chemical properties, making it valuable in both organic electronics and medicinal chemistry .

Properties

CAS No.

890045-54-2

Molecular Formula

C19H12O4S

Molecular Weight

336.4 g/mol

IUPAC Name

3-(3-hydroxyphenyl)-10,10-dioxothioxanthen-9-one

InChI

InChI=1S/C19H12O4S/c20-14-5-3-4-12(10-14)13-8-9-16-18(11-13)24(22,23)17-7-2-1-6-15(17)19(16)21/h1-11,20H

InChI Key

ACOLAWSNXWTEHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=CC(=CC=C4)O

Origin of Product

United States

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